N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide
Description
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide is a heterocyclic picolinamide derivative featuring dual aromatic substituents: a furan-3-ylmethyl and a thiophen-2-ylmethyl group. These typically involve coupling picolinic acid derivatives with furan- or thiophene-containing amines under catalytic or thermal conditions .
Structurally, the compound combines electron-rich heterocycles (furan and thiophene) with the picolinamide backbone, which is known for its role in modulating biological activity and binding affinity in receptor-targeted agents (e.g., PET radioligands) . The furan and thiophene moieties may influence lipophilicity, metabolic stability, and intermolecular interactions, though specific data on these properties for the target compound require further experimental validation.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-16(15-5-1-2-7-17-15)18(10-13-6-8-20-12-13)11-14-4-3-9-21-14/h1-9,12H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZNRPVYAZDPNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide typically involves the following steps:
Formation of the Picolinamide Core: This can be achieved by reacting picolinic acid with an amine under dehydrating conditions.
Substitution with Furan and Thiophene Groups: The furan-3-ylmethyl and thiophen-2-ylmethyl groups can be introduced via nucleophilic substitution reactions using appropriate halide precursors.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, potentially leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions might target the amide group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Scientific Research Applications
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide: may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The furan and thiophene groups could facilitate binding to hydrophobic pockets in proteins, while the picolinamide core might participate in hydrogen bonding or coordination with metal ions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity and Solubility :
Alkyl- or naphthyl-substituted picolinamides (e.g., N-(8-octylnaphthalen-1-yl)picolinamide) exhibit higher lipophilicity, favoring membrane permeability but risking poor aqueous solubility . The target compound’s heterocyclic substituents may strike a balance, as furan and thiophene rings introduce moderate polarity. - Synthetic Feasibility :
Yields for heterocyclic picolinamides (e.g., 60% for compound 119 ) surpass those of bulkier alkyl derivatives (27–49% ), suggesting that steric hindrance from furan/thiophene groups is less problematic than long-chain alkylations.
Research Findings and Implications
- Substituent Effects :
- Positional Isomerism : Thiophen-2-yl vs. 3-yl substitutions (e.g., compound 28 vs. target compound) could alter steric interactions in receptor binding, though suggests such effects may be context-dependent .
Biological Activity
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a picolinamide core substituted with furan and thiophene groups, which are known for their diverse biological activities. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The furan and thiophene moieties enhance the compound's ability to bind to hydrophobic pockets in proteins, which may facilitate enzyme inhibition or receptor modulation.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in various metabolic pathways.
- Receptor Modulation : It may interact with receptors to modulate signaling pathways, potentially influencing cellular responses.
- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, a related compound, IMB-1406, demonstrated significant cytotoxic effects against various cancer cell lines (A549, HepG2, DU145, MCF7) with IC50 values ranging from 6.92 to 8.99 μM .
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 100.07 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
These findings suggest that this compound may exhibit similar antitumor properties due to structural similarities.
Antimicrobial Activity
Compounds containing thiophene and furan rings have been investigated for their antimicrobial properties. Studies indicate that such compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents.
Case Studies
- In Vitro Studies : Laboratory tests have shown that derivatives of picolinamide can effectively inhibit cell proliferation in several cancer models, suggesting that this compound could be further evaluated for its anticancer properties.
- Molecular Docking Studies : Computational studies have suggested that this compound could bind effectively to targets like farnesyltransferase, which is crucial in cancer signaling pathways . Such interactions may lead to significant therapeutic effects.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its combination of furan and thiophene groups, which impart distinct electronic properties compared to other derivatives:
| Compound Name | Structure Features | Potential Activity |
|---|---|---|
| N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide | Furan at position 2 | Antimicrobial |
| N-(furan-3-ylmethyl)-N-(thiophen-3-ylmethyl)picolinamide | Furan at position 3 | Antitumor |
| N-(thiophen-3-ylmethyl)picolinamide | Thiophene only | Antimicrobial |
Q & A
What are the common synthetic routes for N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide?
Basic Research Question
The compound is synthesized via palladium-catalyzed cross-coupling or alkylation reactions. A typical protocol involves:
- Reagents : Pd(OAc)₂, CuBr₂, CsOAc, and tert-amyl alcohol as a solvent .
- Conditions : Heating at 110–140°C for 12–24 hours under inert atmosphere.
- Steps : Sequential alkylation of picolinamide precursors with furan-3-ylmethyl and thiophen-2-ylmethyl halides. Yields range from 27% to 84%, depending on steric and electronic factors .
How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?
Basic Research Question
Structural confirmation involves:
- X-ray crystallography : Refinement using SHELXL (part of the SHELX suite) for precise bond lengths/angles. Mercury CSD 2.0 aids in visualizing packing patterns and intermolecular interactions .
- Spectroscopy :
- ¹³C NMR : Peaks at δ 162.3 (amide carbonyl), 150.8 (pyridine C), and 51.1 (methylene CH₂) .
- EI-MS : Molecular ion [M]+ at m/z 333.1487 (calc. 333.1477) .
What strategies optimize the yield in palladium-catalyzed coupling reactions for this compound?
Advanced Research Question
Yield optimization requires addressing:
- Catalyst Loading : Higher Pd(OAc)₂ concentrations (5–10 mol%) improve turnover but may increase side products .
- Solvent Effects : Polar aprotic solvents (e.g., tert-amyl alcohol) enhance solubility of aromatic intermediates .
- Additives : CsOAc or AgOAc act as halide scavengers, reducing dehalogenation side reactions .
- Temperature Control : Reactions at 140°C favor aryl-alkyl coupling but risk decomposition; lower temperatures (110°C) suit sterically hindered substrates .
How to resolve discrepancies in NMR data during structural characterization?
Advanced Research Question
Conflicting NMR signals (e.g., overlapping peaks for furan/thiophene protons) can be resolved by:
- 2D NMR : HSQC and HMBC correlations to assign quaternary carbons and verify connectivity .
- Variable Temperature NMR : Heating to 50°C reduces signal broadening caused by restricted rotation of the amide group .
- Comparative Analysis : Cross-checking with analogous compounds (e.g., N-(thiophen-3-yl)picolinamide, δ 148.3 for thiophene C) .
What experimental approaches are used to study its biological activity?
Advanced Research Question
Biological evaluation involves:
- In vitro assays : Anti-inflammatory activity via COX-2 inhibition (IC₅₀ determination) or antimicrobial screening using MIC tests .
- Molecular Docking : Simulating interactions with targets (e.g., EGFR kinase) using PyMol or AutoDock, leveraging the compound’s heterocyclic motifs .
- ADMET Profiling : Assessing metabolic stability (CYP450 assays) and solubility (HPLC-UV) to prioritize derivatives .
How does the electronic nature of substituents affect reactivity in further functionalization?
Advanced Research Question
The electron-rich furan and thiophene moieties direct electrophilic substitution:
- Thiophene : Sulfur’s lone pairs enhance nucleophilicity, favoring electrophilic alkylation at the 5-position .
- Furan : Oxygen’s electronegativity stabilizes adjacent carbons, enabling regioselective halogenation (e.g., Br₂ in CHCl₃) .
- Steric Effects : Bulky substituents on the picolinamide nitrogen hinder cross-coupling; smaller groups (e.g., methyl) improve reactivity .
What computational methods validate the compound’s interaction with biological targets?
Advanced Research Question
Mechanistic insights are gained via:
- DFT Calculations : Modeling charge distribution (e.g., MEP surfaces) to predict binding affinity with enzymes .
- MD Simulations : Assessing stability of ligand-protein complexes (e.g., 100-ns trajectories in GROMACS) .
- QSAR Models : Correlating substituent electronegativity with bioactivity (e.g., anti-cancer IC₅₀ values) .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
Scale-up hurdles include:
- Catalyst Recovery : Pd leaching reduces efficiency; immobilized catalysts (e.g., Pd/C) improve recyclability .
- Purification : Column chromatography is impractical; switch to recrystallization (e.g., ethyl acetate/hexane) .
- Byproduct Management : Optimize stoichiometry to minimize diarylation byproducts (e.g., excess alkyl halide) .
How to address low solubility in aqueous media for pharmacological testing?
Advanced Research Question
Strategies to enhance solubility:
- Prodrug Design : Introduce phosphate esters at the amide nitrogen, cleaved in vivo .
- Nanoformulation : Encapsulate in PLGA nanoparticles (≈150 nm) for sustained release .
- Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain biocompatibility .
What structural analogs show improved bioactivity, and how are they synthesized?
Advanced Research Question
Notable analogs include:
- N-(furan-3-ylmethyl)-2-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)acetamide : Synthesized via acylation of bis-amine intermediates (yield: 68%) .
- N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)picolinamide : Incorporates a rigid furanone ring, enhancing metabolic stability (IC₅₀: 1.2 µM vs. COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
